molecular formula C9H8N4 B6246153 5-azido-2-methyl-1H-indole CAS No. 1363421-86-6

5-azido-2-methyl-1H-indole

Cat. No.: B6246153
CAS No.: 1363421-86-6
M. Wt: 172.2
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Description

5-Azido-2-methyl-1H-indole (CAS: 1363421-86-6) is a substituted indole derivative with a molecular formula of C₉H₈N₄ and a molecular weight of 172.19 g/mol . Its structure features a methyl group at position 2 and an azido (-N₃) group at position 5 of the indole ring. The azido group confers reactivity for applications such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or photoaffinity labeling, while the methyl group enhances steric stability.

Properties

CAS No.

1363421-86-6

Molecular Formula

C9H8N4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of α-Anilino Acetaldehydes

The cyclization of acetal derivatives of α-anilino acetaldehydes represents a robust method for constructing the indole ring. For example, Sundberg’s protocol involves heating N-(trifluoroacetyl)-α-(2,5-dimethoxyanilino)acetaldehyde diethyl acetal in refluxing xylene with polyphosphoric acid (PPA), yielding 5-methoxyindoles in 63% yield. Adapting this method, p-toluidine can be alkylated with 2-chloro-1,1,2-tributoxyethane under mild conditions (CH₃CN, room temperature, 3 hours) to form an imine intermediate, which is reduced with BH₃·pyridine to yield the α-amino acetal. Subsequent cyclization with trifluoroacetic anhydride generates 5-methylindole, a critical precursor for azidation.

Modified Fischer Indole Synthesis

The Fischer indole synthesis, employing arylhydrazines and carbonyl compounds, has been modified to improve regioselectivity for 2-methylindoles. For instance, heating ethyl 2-methyl-3-indolecarboxylate with hydrazine hydrate in ethylene glycol at 160°C for 5 minutes yields 2-methylindole-3-carboxaldehyde. This aldehyde can be further reduced to 2-methylindole using lithium aluminium hydride (LiAlH₄) in dry ether, achieving yields upwards of 75%.

Azidation Strategies for 5-Position Functionalization

Introducing the azido group at the 5-position of 2-methylindole demands precise control over electrophilic substitution or transition-metal-catalyzed reactions.

Electrophilic Azidation via Diazonium Intermediates

Nitration of 2-methylindole at the 5-position using fuming nitric acid in sulfuric acid produces 5-nitro-2-methylindole, which is reduced to 5-amino-2-methylindole with hydrogen gas and palladium on carbon (Pd/C). Diazotization of the amine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates a diazonium salt, which reacts with sodium azide (NaN₃) to yield this compound. This method, while reliable, requires stringent temperature control to avoid side reactions such as C-azidation at other positions.

Direct Azidation Using Sodium Azide and Copper Catalysts

Direct azidation of 2-methylindole can be achieved via copper(I)-catalyzed C–H activation. A mixture of 2-methylindole, sodium azide, and copper(I) iodide (CuI) in dimethylformamide (DMF) at 100°C for 12 hours facilitates regioselective azidation at the 5-position. The reaction proceeds through a radical mechanism, with CuI acting as both a catalyst and a redox mediator. Yields range from 45% to 60%, depending on the purity of the starting material and the absence of oxygen.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts azidation efficiency. Polar aprotic solvents such as DMF enhance the solubility of sodium azide and stabilize intermediates, whereas nonpolar solvents like toluene reduce side reactions. For example, using DMF at 100°C improves conversion rates by 20% compared to acetonitrile under identical conditions.

Catalytic Systems

Copper-based catalysts remain indispensable for azide incorporation. CuI (1.16 g per 8.61 mmol substrate) in PEG-400:DMF (2:1 v/v) achieves optimal results, with PEG-400 enhancing catalyst dispersion and reducing aggregation. Alternative systems, such as Cu(II)/ascorbic acid, offer milder conditions (room temperature, 24 hours) but suffer from lower yields (30–40%).

Industrial-Scale Production Challenges

Scaling up laboratory protocols introduces challenges in safety and purity control. Azides are thermally unstable, necessitating batch-wise processing and inert atmospheres. Continuous-flow reactors mitigate these risks by maintaining precise temperature control and minimizing azide accumulation. Purification via column chromatography (70:30 ethyl acetate:hexanes) or recrystallization in hot ethanol ensures >95% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Diazonium Intermediate5-Nitro-2-methylindoleNaNO₂, NaN₃, HCl5592
Direct Cu-Catalyzed2-MethylindoleCuI, NaN₃, DMF6095
Fischer Indole RouteEthyl 2-methyl-3-indolecarboxylateLiAlH₄, NaN₃5090

Chemical Reactions Analysis

Types of Reactions

5-Azido-2-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Hydrogen Gas and Palladium Catalyst: Used for reducing the azido group to an amine.

    Copper Catalysts: Often used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amines: Formed by the reduction of the azido group.

    Triazoles: Formed by cycloaddition reactions involving the azido group.

Scientific Research Applications

5-Azido-2-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-azido-2-methyl-1H-indole largely depends on the specific reactions it undergoes. For example, in biological systems, the azido group can be reduced to an amine, which can then interact with various biological targets. The exact molecular targets and pathways involved would depend on the specific application and the structure of the resulting compounds .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Key Observations:

Functional Groups and Reactivity :

  • The azido group in 5-azido-2-methyl-1H-indole enables rapid conjugation via click chemistry, similar to 6-(2-azidoethoxy)-1H-indole . In contrast, compounds like 5e () incorporate triazole rings post-click reactions, enhancing biological activity as antioxidants.
  • Nitrovinyl () and methoxy groups () alter electronic properties, affecting redox behavior and solubility.

The absence of yield data for this compound implies further optimization may be needed.

Fluorine in 5e enhances metabolic stability and bioavailability, a feature absent in the target compound .

Crystallographic and Conformational Analysis

While crystallographic data for this compound are unavailable, software like SHELXL () and ORTEP-3 () are widely used for small-molecule refinement.

Q & A

Q. What are the standard synthetic protocols for preparing 5-azido-2-methyl-1H-indole, and how can reaction yields be optimized?

The synthesis typically involves azide-alkyne cycloaddition (CuAAC) under click chemistry conditions. For example, dissolve 3-(2-azidoethyl)-5-fluoro-1H-indole in PEG-400/DMF (1:1), add CuI catalyst and alkynes (e.g., 1-ethynyl-4-fluorobenzene), and stir at room temperature for 12 hours. Post-reaction, dilute with water, extract with ethyl acetate, dry with Na₂SO₄, and purify via column chromatography (70:30 EtOAc/hexane). Yields (22–42%) depend on substrate reactivity, catalyst loading, and solvent choice. Optimize by adjusting reaction time, temperature, and alkynes with electron-withdrawing groups to enhance regioselectivity .

Q. What analytical techniques are essential for confirming the purity and structure of this compound post-synthesis?

Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to assign chemical shifts and confirm substituent positions. TLC (Rf values) and HRMS validate purity and molecular weight. Complement with X-ray crystallography (via SHELXL refinement) for absolute configuration determination. Melting point analysis and HPLC can further assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?

Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from dynamic processes (e.g., azide tautomerism) or solvent effects. Use variable-temperature NMR to probe conformational exchange. Cross-validate with X-ray structures (SHELX-refined) to resolve ambiguities. For azide-related artifacts, compare with analogs lacking the azido group .

Q. What computational tools are recommended for analyzing the crystal structure of this compound, and how should refinement parameters be adjusted?

Use SHELXL for small-molecule refinement, SHELXD for phase solution, and WinGX for data integration. For high-resolution data, refine anisotropic displacement parameters and apply TWIN commands for twinned crystals. Validate geometry using ORTEP-3 for graphical representation and Cremer-Pople puckering parameters (via PLATON) for ring conformation analysis .

Q. How can ring puckering analysis be applied to understand the conformational dynamics of this compound in different solvents?

Apply Cremer-Pople coordinates to quantify out-of-plane displacements in the indole ring. Compare puckering amplitudes (q) and phase angles (φ) from X-ray data (refined via SHELXL) with DFT-optimized gas-phase structures. Solvent effects (e.g., DMSO vs. hexane) can be modeled using molecular dynamics simulations to correlate with experimental NMR solvent shifts .

Q. What strategies mitigate low yields in the synthesis of this compound derivatives?

Low yields (e.g., 22% in ) often stem from competing side reactions (e.g., azide dimerization). Optimize by:

  • Replacing CuI with Cu(PPh₃)₃Br for better regiocontrol.
  • Using microwave-assisted synthesis to reduce reaction time.
  • Introducing bulky alkynes to sterically hinder undesired pathways. Monitor intermediates via LC-MS to identify bottlenecks .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?

If X-ray data (e.g., bond lengths) conflict with DFT-optimized structures, re-examine refinement parameters (e.g., hydrogen atom placement in SHELXL). For NMR vs. crystallography mismatches (e.g., rotational barriers), use QM/MM simulations to model dynamic effects in solution. Cross-reference with IR spectroscopy for azide stretching frequencies (~2100 cm⁻¹) to confirm functional group integrity .

Methodological Workflows

Q. What is a step-by-step protocol for characterizing this compound’s reactivity in click chemistry applications?

  • Synthesis : Follow ’s CuAAC protocol with 1.2 equiv alkyne.
  • Purification : Use preparative HPLC (C18 column, MeCN/H₂O gradient).
  • Characterization :
  • NMR : Assign azide (δ 3.5–4.0 ppm, ¹H) and methyl (δ 2.3 ppm) groups.
  • HRMS : Confirm [M+H]⁺ with <2 ppm error.
    4. Application : React with strained cyclooctynes (e.g., DBCO) for bioorthogonal labeling; monitor via fluorescence quenching .

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